3-(3-carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide
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Overview
Description
3-(3-carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxy Group: The carboxy group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Methoxylation: The methoxy group can be introduced via methylation using a methylating agent such as dimethyl sulfate or methyl iodide.
Oxidation: The final step involves the oxidation of the quinoxaline to form the 1-oxide, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the 1-oxide back to the parent quinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoxaline dioxides.
Reduction: Parent quinoxaline.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the carboxy and methoxy groups.
Quinoxaline 1-oxide: Similar structure but without the carboxy and methoxy groups.
Substituted Quinoxalines: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
3-(3-carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide is unique due to the presence of the carboxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interactions with biological targets compared to other quinoxaline derivatives.
Properties
IUPAC Name |
4-(6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,8-14(18)19)7-10-9-17(20)13-6-11(21-3)4-5-12(13)16-10/h4-6,9H,7-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAOOSMLUZTAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C[N+](=C2C=C(C=CC2=N1)OC)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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